

Pyridazine-3-thiol: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

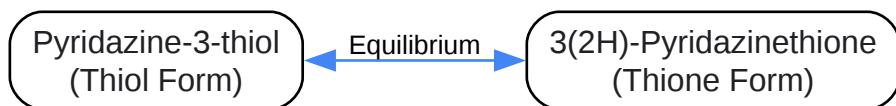
Compound of Interest

Compound Name: **Pyridazine-3-thiol**

Cat. No.: **B1598171**

[Get Quote](#)

This guide provides an in-depth exploration of **Pyridazine-3-thiol** (CAS No: 28544-77-6), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and its significant role as a pharmacophore in modern therapeutic design.


Core Molecular Profile of Pyridazine-3-thiol

Pyridazine-3-thiol is a sulfur-containing derivative of pyridazine, an aromatic six-membered heterocycle with two adjacent nitrogen atoms. This unique arrangement of heteroatoms imparts distinct physicochemical properties that are highly valuable in medicinal chemistry.

Property	Value	Source(s)
CAS Number	28544-77-6	[1]
Molecular Formula	C ₄ H ₄ N ₂ S	[1]
Molecular Weight	112.15 g/mol	[1]
IUPAC Name	pyridazine-3-thiol	N/A
Synonyms	3-Mercaptopyridazine, 3(2H)-Pyridazinethione	N/A
Appearance	Typically a solid	N/A

Thiol-Thione Tautomerism: A Key Structural Feature

A critical aspect of **Pyridazine-3-thiol**'s chemistry is its existence in a tautomeric equilibrium between the thiol and thione forms. The equilibrium is influenced by the solvent and physical state, with the thione form, 3(2H)-pyridazinethione, generally being the predominant and more stable tautomer. This tautomerism is fundamental to its reactivity and interactions with biological targets.

[Click to download full resolution via product page](#)

Caption: Thiol-Thione Tautomerism of **Pyridazine-3-thiol**.

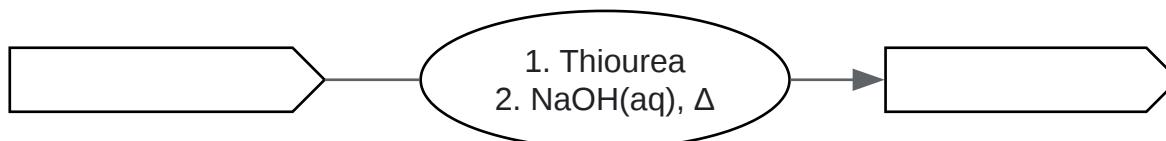
Synthesis of Pyridazine-3-thiol: A Practical Approach

The most common and practical laboratory synthesis of **Pyridazine-3-thiol** involves the nucleophilic substitution of a suitable leaving group, typically a halide, at the 3-position of the pyridazine ring with a sulfur nucleophile. The precursor of choice is often 3-chloropyridazine.

Synthesis of the Precursor: 3-Chloropyridazine

3-Chloropyridazine can be efficiently prepared from the commercially available 3(2H)-pyridazinone by treatment with a chlorinating agent such as phosphorus oxychloride (POCl_3) [2].

[Click to download full resolution via product page](#)


Caption: Synthesis of 3-Chloropyridazine.

Experimental Protocol: Synthesis of 3-Chloropyridazine[2]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3(2H)-pyridazinone (1.0 eq) with phosphorus oxychloride (3.0-5.0 eq).
- Heating: Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
- Quenching: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
- Neutralization: Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-chloropyridazine.

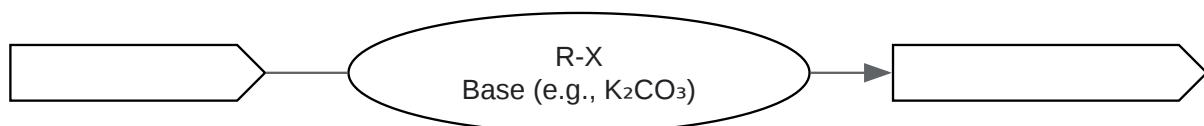
Conversion to Pyridazine-3-thiol

The final step involves the reaction of 3-chloropyridazine with a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Pyridazine-3-thiol**.

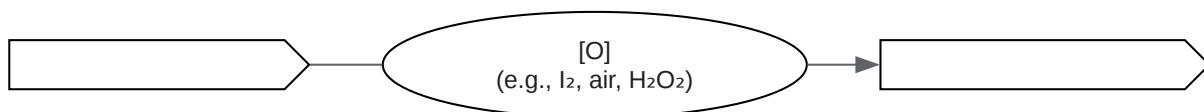
Experimental Protocol: Synthesis of **Pyridazine-3-thiol**


- **Thiouronium Salt Formation:** Dissolve 3-chloropyridazine (1.0 eq) and thiourea (1.1 eq) in a suitable solvent like ethanol. Reflux the mixture for 4-6 hours to form the isothiouronium salt intermediate.
- **Hydrolysis:** Cool the reaction mixture and add an aqueous solution of sodium hydroxide (2.0-3.0 eq). Heat the mixture to reflux for an additional 1-2 hours to hydrolyze the intermediate.
- **Acidification:** After cooling, carefully acidify the reaction mixture with an acid such as acetic acid or dilute HCl to a pH of approximately 5-6. This will precipitate the product.
- **Isolation:** Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain **Pyridazine-3-thiol**.

Chemical Reactivity and Derivatization

The dual functionality of the pyridazine ring and the thiol group makes **Pyridazine-3-thiol** a versatile building block.

S-Alkylation


The thiol group is readily alkylated by various electrophiles, such as alkyl halides, in the presence of a base to form thioethers. This is a common strategy to introduce diverse side chains and modulate the compound's properties[3].

[Click to download full resolution via product page](#)

Caption: S-Alkylation of **Pyridazine-3-thiol**.

Oxidation to Disulfides

Under mild oxidizing conditions, **Pyridazine-3-thiol** can undergo oxidative coupling to form the corresponding disulfide. This reaction is often reversible, a property that can be exploited in certain biological contexts[4][5].

[Click to download full resolution via product page](#)

Caption: Oxidation of **Pyridazine-3-thiol** to Disulfide.

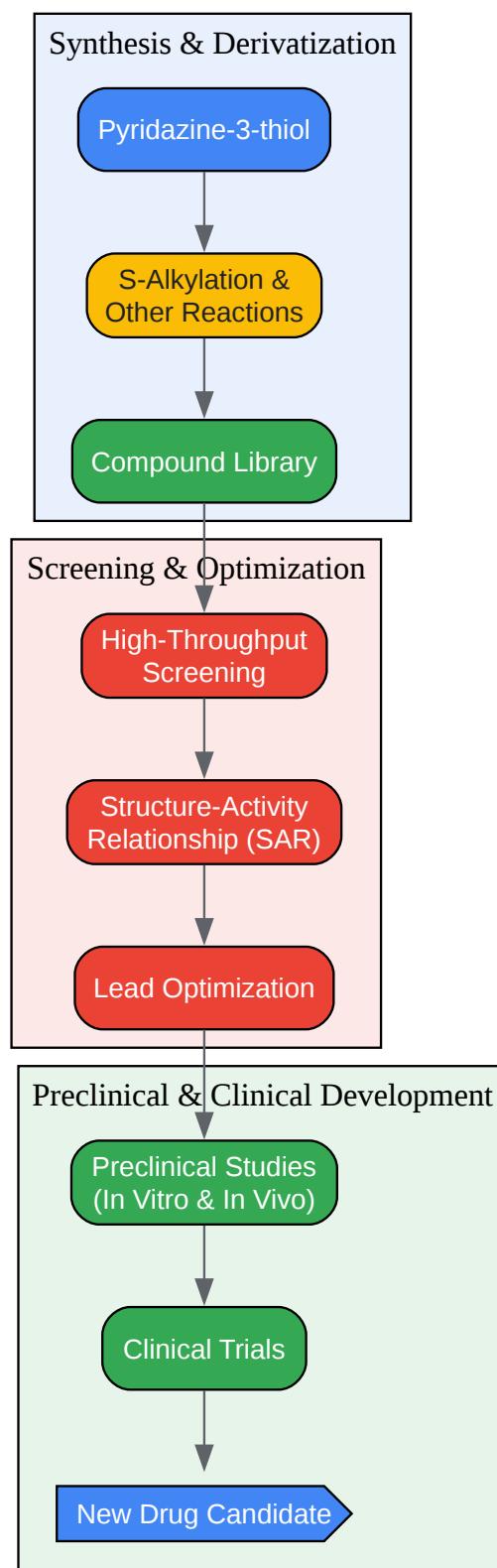
Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of **Pyridazine-3-thiol** and its derivatives.

Technique	Expected Observations
¹ H NMR	Aromatic protons on the pyridazine ring, typically in the range of δ 7.0-9.0 ppm. A broad singlet for the N-H proton of the thione tautomer, which is exchangeable with D ₂ O.
¹³ C NMR	Carbon signals for the pyridazine ring, with the carbon attached to the sulfur (C=S in the thione form) appearing at a characteristic downfield shift.
Infrared (IR) Spectroscopy	N-H stretching vibrations for the thione form (around 3100-3400 cm ⁻¹). A strong C=S stretching band (around 1100-1250 cm ⁻¹). C=N and C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound (112.15 m/z). Characteristic fragmentation patterns of the pyridazine ring.

Applications in Drug Discovery and Development

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and several FDA-approved drugs[6]. The unique electronic properties of the pyridazine ring, including its high dipole moment and hydrogen bonding capacity, contribute to its favorable interactions with biological targets[6].


Role as a Pharmacophore

Pyridazine-3-thiol serves as a key starting material for the synthesis of a wide array of derivatives with diverse pharmacological activities, including:

- **Anticancer Agents:** Many pyridazine derivatives have been investigated as inhibitors of various kinases, such as Mps1 and PIM kinases, which are crucial in cancer cell proliferation[7][8].

- Anti-inflammatory Agents: The pyridazine core is present in compounds that target inflammatory pathways[9].
- Cardiovascular Drugs: Pyridazinone derivatives, structurally related to the thione form of **Pyridazine-3-thiol**, have been developed as vasodilators and antihypertensive agents[10].
- Agrochemicals: The pyridazine moiety is also found in a number of herbicides and fungicides, highlighting its broad biological relevance[11].

A Conceptual Workflow for Drug Discovery

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for utilizing **Pyridazine-3-thiol** in drug discovery.

Conclusion

Pyridazine-3-thiol is a molecule of significant interest due to its versatile chemistry and its role as a precursor to a multitude of biologically active compounds. Its thiol-thione tautomerism and the reactivity of both the thiol group and the pyridazine ring provide a rich platform for chemical modification. For researchers in drug discovery and medicinal chemistry, a thorough understanding of the synthesis, properties, and reactivity of **Pyridazine-3-thiol** is essential for the rational design of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. 3-CHLOROPYRIDAZINE synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. tandfonline.com [tandfonline.com]
- 5. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Pyridazine-3-thiol: A Comprehensive Technical Guide for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1598171#pyridazine-3-thiol-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b1598171#pyridazine-3-thiol-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com